molecular formula C16H28O7 B1630264 Isodecyl citrate CAS No. 90605-17-7

Isodecyl citrate

Cat. No.: B1630264
CAS No.: 90605-17-7
M. Wt: 332.39 g/mol
InChI Key: BYZJEUMAMGGQNP-UHFFFAOYSA-N
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Description

Isodecyl citrate is an ester derivative of citric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is often used as a plasticizer, emulsifier, and in other specialized chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isodecyl citrate typically involves the esterification of citric acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Citric Acid+Isodecyl AlcoholAcid Catalyst1,2,3-Propanetricarboxylic acid, 2-hydroxy-, isodecyl ester+Water\text{Citric Acid} + \text{Isodecyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Citric Acid+Isodecyl AlcoholAcid Catalyst​1,2,3-Propanetricarboxylic acid, 2-hydroxy-, isodecyl ester+Water

Industrial Production Methods

In industrial settings, the production of this ester is carried out in large reactors where citric acid and isodecyl alcohol are mixed in the presence of an acid catalyst. The mixture is heated to a temperature of around 150-200°C under reflux conditions. The water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Isodecyl citrate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to citric acid and isodecyl alcohol in the presence of a strong acid or base.

    Transesterification: The ester can react with other alcohols to form different esters.

    Oxidation: The ester can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Other alcohols in the presence of a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Citric acid and isodecyl alcohol.

    Transesterification: New esters and isodecyl alcohol.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

Scientific Research Applications

Isodecyl citrate has several applications in scientific research and industry:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Employed in the formulation of biocompatible materials and as an emulsifier in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in food packaging materials.

Mechanism of Action

The mechanism of action of Isodecyl citrate primarily involves its ability to interact with other molecules through ester bonds. In biological systems, it can act as an emulsifier, stabilizing mixtures of oil and water. Its molecular targets include various enzymes and proteins that interact with ester bonds, facilitating its role in drug delivery and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
  • 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
  • 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate

Uniqueness

Isodecyl citrate is unique due to its specific esterification with isodecyl alcohol, which imparts distinct physical and chemical properties. Compared to other esters of citric acid, it offers better plasticizing properties and biocompatibility, making it suitable for specialized applications in medicine and industry.

Properties

CAS No.

90605-17-7

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

2-hydroxy-2-[2-(8-methylnonoxy)-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C16H28O7/c1-12(2)8-6-4-3-5-7-9-23-14(19)11-16(22,15(20)21)10-13(17)18/h12,22H,3-11H2,1-2H3,(H,17,18)(H,20,21)

InChI Key

BYZJEUMAMGGQNP-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O

90605-17-7

Origin of Product

United States

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